molecular formula C10H12FNO2 B12968618 4-fluoro-N-(1-hydroxypropan-2-yl)benzamide

4-fluoro-N-(1-hydroxypropan-2-yl)benzamide

Cat. No.: B12968618
M. Wt: 197.21 g/mol
InChI Key: FLRKHPQMTMBXRF-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-hydroxypropan-2-yl)benzamide is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxypropan-2-yl group attached to the nitrogen atom of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 1-amino-2-propanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-(1-hydroxypropan-2-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxypropan-2-yl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The hydroxypropan-2-yl group also enhances its solubility and bioavailability, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

4-fluoro-N-(1-hydroxypropan-2-yl)benzamide

InChI

InChI=1S/C10H12FNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)

InChI Key

FLRKHPQMTMBXRF-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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